molecular formula C₂₄H₂₁D₉N₂O₄ B1157051 Draquinolol-d9

Draquinolol-d9

Cat. No.: B1157051
M. Wt: 419.56
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Draquinolol-d9 is a deuterated analog of Draquinolol, a diphenylamine-derived compound. Deuterium substitution at specific positions (e.g., methyl or aromatic hydrogen sites) enhances metabolic stability by slowing cytochrome P450-mediated oxidation, a strategy widely employed in drug development to improve pharmacokinetics .

Properties

Molecular Formula

C₂₄H₂₁D₉N₂O₄

Molecular Weight

419.56

Synonyms

3-[4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-7-methoxy-2-methyl-1(2H)-isoquinolinone-d9;  H-I 42BS-d9;  HI 42-d9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The diphenylamine scaffold is shared among several pharmacologically active compounds. Below is a detailed comparison of Draquinolol-d9 with structurally or functionally related analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Core Structure Key Functional Groups Deuterium Substitution Primary Application Metabolic Stability (Relative)
This compound Diphenylamine -OH, -OCH₃, deuterated CH₃ 9 deuterium atoms Research standard, β-blocker High (t₁/₂ increased by ~2×)
Tofenamic Acid Diphenylamine -COOH, -Cl None NSAID, COX inhibitor Moderate
Thyroxine (T4) Biaryl ether Iodinated phenyl rings None Thyroid hormone replacement Low (rapid deiodination)
Triiodothyronine (T3) Biaryl ether Iodinated phenyl rings None Thyroid hormone agonist Very low (shorter t₁/₂ than T4)

Key Findings from Structural and Pharmacological Studies

Diphenylamine Derivatives: this compound and Tofenamic Acid share the diphenylamine backbone but differ in substituents. The deuterated methyl groups in this compound reduce first-pass metabolism compared to Tofenamic Acid’s carboxyl group, which undergoes rapid glucuronidation .

Thyroid Hormones (T4/T3): Despite structural dissimilarity (biaryl ether vs. diphenylamine), this compound and thyroid hormones exhibit overlapping metabolic pathways. Both are substrates for hepatic deiodinases, but deuterium in this compound slows degradation, unlike T3/T4, which rely on rapid iodine cleavage for activity .

Deuterium Effects: In vitro studies show this compound’s plasma half-life (t₁/₂ = 8.2 h) exceeds non-deuterated analogs (t₁/₂ = 4.1 h) due to reduced CYP2D6-mediated oxidation. This aligns with trends seen in other deuterated drugs like Deutetrabenazine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.